molecular formula C11H17NO B1329259 1-(4-Isopropoxy-phenyl)-ethylamine CAS No. 103990-05-2

1-(4-Isopropoxy-phenyl)-ethylamine

Cat. No.: B1329259
CAS No.: 103990-05-2
M. Wt: 179.26 g/mol
InChI Key: QDLPHPPYMUBDRB-UHFFFAOYSA-N
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Description

1-(4-Isopropoxy-phenyl)-ethylamine is an organic compound characterized by the presence of an ethylamine group attached to a 4-isopropoxy-phenyl ring

Preparation Methods

The synthesis of 1-(4-Isopropoxy-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropoxybenzaldehyde and ethylamine.

    Reaction Conditions: The aldehyde group of 4-isopropoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Formation of the Amine: The resulting alcohol is then subjected to reductive amination with ethylamine in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Isopropoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

    Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C)

    Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions include ketones, carboxylic acids, alcohols, N-alkylated amines, and amides.

Scientific Research Applications

1-(4-Isopropoxy-phenyl)-ethylamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Isopropoxy-phenyl)-ethylamine can be compared with other similar compounds, such as:

    1-(4-Methoxy-phenyl)-ethylamine: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-(4-Ethoxy-phenyl)-ethylamine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    1-(4-Propoxy-phenyl)-ethylamine: Similar structure but with a propoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLPHPPYMUBDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908709
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103990-05-2
Record name Benzylamine, p-isopropoxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103990052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine
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